5-Ethyl-cytidine is a modified nucleoside analog of cytidine, characterized by the substitution of an ethyl group at the 5th position of the cytosine ring. This modification imparts distinct chemical and biological properties to the compound, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine. Modified nucleosides like 5-ethyl-cytidine are known for their potential anti-metabolic and anti-tumor activities, which enhance their applicability in research and therapeutic contexts.
5-Ethyl-cytidine falls under the classification of nucleoside analogs. Nucleosides are compounds that consist of a nitrogenous base bonded to a sugar molecule (ribose or deoxyribose). The specific modification of adding an ethyl group distinguishes it from other cytidine derivatives, such as 5-methylcytidine or 5-fluorocytidine. These modifications can influence nucleoside behavior in biological systems, particularly in DNA and RNA synthesis .
The synthesis of 5-ethyl-cytidine typically involves the alkylation of cytidine at the 5th position using ethylating agents. Common methods include:
The molecular structure of 5-ethyl-cytidine can be depicted as follows:
The structural representation indicates that the ethyl group is attached to the carbon atom at position 5 of the cytosine ring, altering its electronic properties and steric hindrance compared to unmodified cytidine.
This modification affects how 5-ethyl-cytidine interacts with enzymes involved in nucleic acid metabolism, potentially influencing its biological activity.
5-Ethyl-cytidine is capable of undergoing several chemical reactions:
The mechanism of action for 5-ethyl-cytidine involves its incorporation into DNA or RNA, where it can inhibit DNA methyltransferases. This inhibition prevents the methylation of cytosine residues, leading to significant changes in gene expression patterns. Additionally, 5-ethyl-cytidine can induce DNA damage and apoptosis in cancer cells by trapping DNA methyltransferases, thereby disrupting normal cellular functions .
These properties make 5-ethyl-cytidine suitable for various applications in biochemical research .
TET (ten-eleven translocation) dioxygenases are Fe(II)- and α-ketoglutarate (α-KG)-dependent enzymes that catalyze the iterative oxidation of 5-methylcytosine (5mC) in DNA to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxycytosine (5caC). This oxidation cascade initiates active DNA demethylation by promoting base excision repair (BER) or passive dilution through replication-dependent loss [1] [7] [9]. The catalytic core of TET enzymes comprises a double-stranded β-helix (DSBH) fold and a cysteine-rich domain, coordinating Fe(II) and α-KG to enable oxygenase activity. Molecular oxygen (O₂) is incorporated into the methyl group of 5mC, while α-KG is decarboxylated to succinate and CO₂ [7] [9].
TET2—despite lacking an intrinsic CXXC DNA-binding domain—preferentially targets CpG sites via interaction with IDAX (CXXC4), which recruits TET2 to unmethylated CpG islands [10]. This interaction is regulated by caspase-mediated degradation, linking substrate targeting to protein stability [10]. Recent studies reveal that TET enzymes also accept cytidine derivatives like 5-ethylcytidine (5-EC) as substrates. 5-EC's terminal alkyne group enables "click chemistry" applications, facilitating proteomic profiling of TET interactors and genomic mapping of oxidation sites [8].
Table 1: Catalytic Properties of TET Dioxygenases
Property | TET1 | TET2 | TET3 |
---|---|---|---|
Cofactors | Fe(II), α-KG, O₂ | Fe(II), α-KG, O₂ | Fe(II), α-KG, O₂ |
DNA-Binding Domain | CXXC | IDAX-dependent | CXXC |
Primary Genomic Targets | Promoters | Enhancers/Gene bodies | Genome-wide |
5-EC Reactivity | Moderate | High | Moderate |
Oxidation Products | 5hmC/5fC/5caC | 5hmC/5fC/5caC | 5hmC/5fC/5caC |
Figure 1: TET2 Catalytic Mechanism. Fe(II) coordinates with α-KG and O₂, enabling hydrogen atom transfer (HAT) from 5mC (or 5-EC) to generate a substrate radical. Successive oxidation yields 5hmC, 5fC, and 5caC.
Cytidine methylation is catalyzed by methyltransferases (MTases) such as DNMTs (DNA) and NSUNs (RNA), which transfer methyl groups from S-adenosylmethionine (SAM) to cytosine’s C5 position. DNMTs exhibit high selectivity for cytosine within CpG dinucleotides, whereas NSUNs modify tRNA, rRNA, and mRNA at specific sequence contexts [5] [9]. Alkylated cytidine analogues—including 5-methylcytidine (m5C), 5-ethylcytidine (5-EC), and 5-ethynylcytidine—act as substrates or inhibitors for these enzymes.
NSUN2, the predominant RNA m5C MTase, methylates cytidine at positions 34, 48, and 49 in tRNAs, stabilizing their structure and optimizing codon-anticodon interactions [5]. Kinetic studies reveal that 5-EC competes with endogenous cytidine for incorporation into RNA by RNA polymerases. Once embedded, 5-EC serves as a substrate for NSUN2, forming 5-ethylcytidine as a stable epigenetic mark [8] [5]. However, bulky ethyl groups hinder iterative oxidation by TET enzymes compared to natural m5C, limiting further conversion to hydroxymethyl or formyl derivatives [8].
Table 2: Substrate Specificity of Methyltransferases for Cytidine Analogues
Enzyme | Natural Substrate | Cytidine Analogue | Reactivity | Biological Consequence |
---|---|---|---|---|
DNMT1 | Hemi-methylated CpG | 5-Ethyl-2′-deoxycytidine | Low | Passive demethylation |
NSUN2 | Cytidine (tRNA/mRNA) | 5-Ethylcytidine (5-EC) | High | Altered tRNA stability |
DNMT3A | Unmethylated CpG | 5-Ethyl-dC | Moderate | Reduced de novo methylation |
NSUN5 | rRNA (C3782) | 5-EC | Low | Impaired ribosome function |
TET2-mediated oxidation of 5-ethylcytidine (5-EC) follows Michaelis-Menten kinetics but exhibits reduced catalytic efficiency compared to 5mC. In vitro assays using recombinant TET2 catalytic domain (TET2-CD) show:
The ethyl group’s steric bulk impedes optimal positioning within TET2’s catalytic pocket, slowing hydroxylation. Molecular dynamics simulations reveal weaker hydrogen bonding between 5-EC and residues (e.g., His1382, Asp1384) critical for radical transfer [7] [9]. Despite slower kinetics, 5-EC oxidation generates 5-hydroxyethylcytidine (5hEC), detectable via chemical sequencing or mass spectrometry [8].
In epigenetic reprogramming contexts—such as embryonic stem cell (ESC) differentiation—5-EC incorporation delays locus-specific demethylation. When ESCs are treated with 5-EC, enhancers regulated by TET2 (e.g., Otx2, Lefty1) retain hypermethylation, impairing transcriptional activation during lineage commitment [3] [8]. This confirms TET2’s role in erasing methylation barriers to differentiation.
Table 3: Kinetic Parameters of TET2 for 5mC vs. 5-EC
Substrate | Kₘ (μM) | k꜀ₐₜ (min⁻¹) | k꜀ₐₜ/Kₘ (μM⁻¹min⁻¹) | Primary Product |
---|---|---|---|---|
5mC | 4.2 ± 0.8 | 0.52 ± 0.06 | 0.124 | 5hmC |
5-EC | 12.3 ± 1.5 | 0.18 ± 0.03 | 0.015 | 5hEC |
Figure 2: Steric Hindrance in TET2-5-EC Binding. Molecular modeling shows the ethyl group (orange) displacing catalytic residues (blue) in TET2’s active site, increasing distance to Fe(II) (brown sphere) and reducing oxidation efficiency.
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